N-(2-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as TBN-IB or TBNi, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBNi belongs to the class of isonicotinamide derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-chlorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide and its derivatives have been explored for their potential in medicinal chemistry, particularly in the design and synthesis of novel compounds with specific biological activities. For instance, a study detailed the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents, highlighting the compound's role in generating anticonvulsant activity without neurotoxicity, compared to reference drugs like phenytoin (Hozaifa Hasan et al., 2011). Another research focused on synthesizing and evaluating N-phenylisonicotinamide derivatives as novel xanthine oxidase inhibitors, showcasing the structure-based design to enhance potency against xanthine oxidase (Ting-jian Zhang et al., 2019).
Supramolecular Chemistry and Materials Science
Isonicotinamide, a closely related compound, has been employed as a supramolecular reagent in synthesizing various complexes, demonstrating the versatility of this compound-related compounds in creating inorganic–organic hybrid materials. One study described the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs using isonicotinamide, illustrating its effectiveness in forming stable supramolecular structures (C. Aakeröy et al., 2003). Another example is the synthesis, crystal structure, and properties of a one-dimensional zinc(II) coordination complex, showcasing the application of these compounds in designing materials with specific structural and functional properties (Katarína Homzová et al., 2015).
Corrosion Inhibition
Research has also investigated the application of new isonicotinamides as corrosion inhibitors on mild steel in acidic mediums, demonstrating the compound's utility in industrial applications such as protecting metals from corrosion. The study provided insights into the electrochemical, SEM, EDX, AFM, and DFT investigations, highlighting the compound's effectiveness as a corrosion inhibitor (M. Yadav et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data . It’s possible that it interacts with its targets in a way that induces changes in cellular processes, similar to other bioactive aromatic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-15-4-2-1-3-13(15)10-20-17(21)12-5-7-19-16(9-12)23-14-6-8-22-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROHGSGAUCNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.